Isopropanolamine myristate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64012-06-2 |
|---|---|
Molecular Formula |
C17H37NO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3(5)2-4/h2-13H2,1H3,(H,15,16);3,5H,2,4H2,1H3 |
InChI Key |
HRTFUMOKDUHNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.CC(CN)O |
Origin of Product |
United States |
Fundamental Chemical Classification and Structural Elucidation of Isopropanolamine Myristate
Theoretical and Experimental Investigations of Salt Formation Mechanisms
Principles of Monoisopropanolamine Interaction with Myristic Acid
The formation of isopropanolamine myristate is governed by a classic acid-base neutralization reaction. Myristic acid (also known as tetradecanoic acid) is a long-chain carboxylic acid that acts as a proton donor (Brønsted-Lowry acid) wikipedia.org. Monoisopropanolamine (1-amino-2-propanol) is an amino alcohol containing a primary amine group (-NH₂) which has a lone pair of electrons on the nitrogen atom, making it a proton acceptor (Brønsted-Lowry base).
The reaction mechanism involves the transfer of a proton (H⁺) from the hydroxyl group (-OH) of the myristic acid's carboxyl functional group (-COOH) to the amine group (-NH₂) of the monoisopropanolamine. This proton transfer results in the formation of two ions:
Myristate Anion (C₁₄H₂₇O₂⁻): The carboxyl group loses a proton, becoming a negatively charged carboxylate group (-COO⁻).
Isopropanolammonium Cation (C₃H₁₀NO⁺): The amine group accepts the proton, becoming a positively charged substituted ammonium (B1175870) group (-NH₃⁺).
The electrostatic attraction between the positively charged isopropanolammonium cation and the negatively charged myristate anion forms the ionic bond that defines the salt structure. This reaction is typically spontaneous and exothermic.
Reaction Stoichiometry and Yield Optimization in Salt Synthesis Research
The reaction between monoisopropanolamine and myristic acid proceeds with a straightforward stoichiometry. As confirmed by chemical databases, the compound is formed in a 1:1 molar ratio fda.gov.
Reaction: C₁₃H₂₇COOH (Myristic Acid) + NH₂(CH₂)CH(OH)CH₃ (Monoisopropanolamine) → [C₁₃H₂₇COO]⁻[NH₃(CH₂)CH(OH)CH₃]⁺ (this compound)
Optimizing the yield of this salt synthesis involves controlling several key reaction parameters to ensure the reaction goes to completion while preventing degradation or the formation of byproducts, such as amides which could form under high temperatures with the removal of water ekb.eg. While specific research dedicated to optimizing this compound synthesis is not widely published, the principles are based on general knowledge of fatty acid-amine salt formation researchgate.netcore.ac.uk.
Key parameters for optimization are outlined in the table below.
| Parameter | Objective and Rationale | Typical Range for Investigation |
| Molar Ratio | To ensure complete neutralization, a precise 1:1 molar ratio is theoretically required. A slight excess of one reactant may be used to drive the reaction to completion, followed by a purification step. | 0.9:1 to 1.1:1 (Acid:Amine) |
| Temperature | The temperature must be high enough to keep the myristic acid molten (melting point ~54°C) and decrease viscosity for effective mixing, but low enough to prevent thermal degradation or the competing amidation reaction. | 60°C - 90°C |
| Reaction Time | Sufficient time is needed for the acid-base reaction to reach equilibrium and completion. The reaction is typically rapid but may be monitored over time to determine the point of maximum yield. | 1 - 4 hours |
| Agitation | Continuous and effective stirring is crucial to ensure homogeneity and facilitate the interaction between the reactants, especially when working with viscous materials. | 200 - 500 RPM |
| Solvent | The reaction can often be performed neat (without solvent). However, if a solvent is used, it must be inert to the reactants and facilitate their interaction without interfering with the salt formation. | None (neat), or inert solvents like toluene (B28343) or xylene. |
Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for elucidating the exact structure of the isopropanolammonium and myristate ions. Both ¹H and ¹³C NMR would provide definitive confirmation of the salt's formation.
¹H NMR: The protonation of the amine group to form the ammonium cation causes a significant downfield shift (deshielding) of the protons on the adjacent carbons (-CH₂-NH₃⁺- and -CH(OH)-) compared to the neutral monoisopropanolamine. The long alkyl chain of the myristate anion would show characteristic signals, with the protons alpha to the carboxylate group (-CH₂-COO⁻) appearing at a distinct chemical shift.
¹³C NMR: In the ¹³C spectrum, the carboxylate carbon (-COO⁻) would have a characteristic resonance in the 175-185 ppm region oregonstate.edu. The carbons attached to the ammonium nitrogen in the cation would also be shifted downfield upon protonation.
The following table outlines the predicted chemical shifts for this compound.
| Ion | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Myristate | Terminal CH₃ | ~0.9 | ~14 |
| Bulk (CH₂)₁₀ | ~1.2-1.4 | ~22-32 | |
| CH₂ beta to COO⁻ | ~1.6 | ~25 | |
| CH₂ alpha to COO⁻ | ~2.2 | ~34 | |
| Carboxylate C OO⁻ | N/A | ~180 | |
| Isopropanolammonium | CH₃ | ~1.2 | ~20 |
| C H₂-NH₃⁺ | ~3.0-3.2 | ~50 | |
| C H(OH) | ~4.0-4.2 | ~65 | |
| NH ₃⁺ | Broad, ~7.5-8.5 | N/A |
Mass Spectrometry (MS) for Molecular Weight and Fragment Characterization
Mass spectrometry is used to confirm the molecular weights of the constituent ions of the salt. For a non-volatile salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are required.
In ESI-MS, the analysis would be expected to show two primary ions in the spectrum: one for the isopropanolammonium cation in positive ion mode and one for the myristate anion in negative ion mode. This confirms that the compound is a salt composed of these two specific ions.
The table below details the expected ions and their corresponding mass-to-charge ratios (m/z).
| Ion Name | Chemical Formula | Ion Type | Calculated Molecular Weight ( g/mol ) | Expected m/z |
| Myristic Acid | C₁₄H₂₈O₂ | N/A | 228.37 | N/A |
| Monoisopropanolamine | C₃H₉NO | N/A | 75.11 | N/A |
| Myristate Anion | [C₁₄H₂₇O₂]⁻ | Anion | 227.36 | 227.4 |
| Isopropanolammonium Cation | [C₃H₁₀NO]⁺ | Cation | 76.12 | 76.1 |
Biochemical Pathways and Transformative Processes Involving Isopropanolamine Myristate
Exploration of Enzymatic Metabolism and Biotransformation Routes
Hypothesized Role as an Esterase-Mediated Metabolite in Biochemical Systems
Isopropanolamine myristate is an amide formed from the reaction of myristic acid and isopropanolamine. While direct studies on the enzymatic metabolism of this compound are not extensively documented in publicly available scientific literature, its chemical structure suggests a potential susceptibility to hydrolysis by esterase enzymes. Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol. Although this compound is technically an amide, certain esterases, particularly those with broad substrate specificity, can exhibit amidase activity.
Should enzymatic hydrolysis occur, it is hypothesized that this compound would be broken down into its constituent molecules: myristic acid and isopropanolamine. Myristic acid, a common saturated fatty acid, can then be expected to enter well-established metabolic pathways, such as beta-oxidation for energy production. The metabolic fate of isopropanolamine is less characterized but may involve pathways similar to other amino alcohols.
In Vitro Models for Studying Bioconversion Dynamics
The study of the bioconversion of this compound can be effectively carried out using various in vitro models. These models provide a controlled environment to investigate metabolic pathways and the enzymes involved, without the complexities of a whole biological system.
A common in vitro model involves the use of liver microsomes. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including various esterases. By incubating this compound with liver microsomes and a suitable cofactor system, researchers can analyze the formation of potential metabolites over time.
Another valuable in vitro tool is the use of purified or recombinant esterase enzymes. This approach allows for the investigation of the specific role of individual enzymes in the metabolism of this compound. By testing a panel of different esterases, it is possible to identify which enzymes are most active in its hydrolysis.
The data generated from these in vitro studies, such as the rate of disappearance of the parent compound and the rate of formation of metabolites, can be used to determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Interactive Data Table: Hypothetical In Vitro Bioconversion of this compound
| Time (minutes) | This compound Concentration (µM) | Myristic Acid Concentration (µM) | Isopropanolamine Concentration (µM) |
| 0 | 100 | 0 | 0 |
| 15 | 85 | 15 | 15 |
| 30 | 70 | 30 | 30 |
| 60 | 45 | 55 | 55 |
| 120 | 15 | 85 | 85 |
Investigation of Precursor-Product Relationships in Biological Matrices
To understand the metabolic fate of this compound in vivo, it is crucial to investigate the precursor-product relationships in various biological matrices, such as blood, plasma, urine, and tissue homogenates. Following administration of this compound to an animal model, these matrices can be collected at different time points and analyzed for the presence of the parent compound and its potential metabolites.
The primary analytical technique for this purpose is liquid chromatography-mass spectrometry (LC-MS). LC-MS offers high sensitivity and selectivity, allowing for the accurate detection and quantification of this compound, myristic acid, and isopropanolamine, even at low concentrations.
By tracking the concentration changes of this compound and its metabolites over time, a pharmacokinetic profile can be established. This includes determining the rate of absorption, distribution, metabolism, and excretion of the compound. The appearance of myristic acid and isopropanolamine coinciding with the disappearance of this compound would provide strong evidence for the hypothesized hydrolytic metabolic pathway.
Furthermore, analyzing the relative concentrations of the parent compound and its metabolites in different tissues can provide insights into the primary sites of metabolism. For instance, a higher concentration of metabolites in the liver compared to other organs would suggest that the liver is the main organ responsible for the biotransformation of this compound.
Analytical Methodologies for Research and Assessment of Isopropanolamine Myristate
Development and Validation of Chromatographic Separations for Purity and Component Analysis
The development and validation of chromatographic methods are fundamental for assessing the purity and analyzing the components of a chemical substance. This typically involves techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).
Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques in Research
For a compound like isopropanolamine myristate, which is a fatty acid salt, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. A derivatization step to convert the fatty acid and the amine into more volatile forms would likely be necessary. However, no specific GC methods for this compound have been detailed in the available literature.
High-Performance Liquid Chromatography (HPLC), a form of LC, is generally more suitable for the analysis of non-volatile and thermally labile compounds. An HPLC method for this compound would likely involve a reversed-phase column with a suitable mobile phase, such as a buffered acetonitrile or methanol gradient. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore. Despite the theoretical applicability, no published research provides specific parameters for such an analysis.
Strategies for Impurity Profiling and Quantification
Impurity profiling is essential to ensure the quality and safety of a chemical substance. Potential impurities in this compound could include unreacted starting materials like myristic acid and isopropanolamine, as well as by-products from the synthesis process.
A validated chromatographic method would be the cornerstone of impurity profiling. Once separated, the impurities would need to be identified, typically using mass spectrometry (MS) coupled with chromatography (e.g., LC-MS or GC-MS). Quantification would then be performed using the primary chromatographic method with appropriate reference standards. The absence of a foundational chromatographic method for this compound in the literature precludes any detailed discussion of established impurity profiling strategies.
Integration of Multi-Technique Analytical Approaches for Comprehensive Characterization
A thorough characterization of a compound like this compound would involve the integration of multiple analytical techniques. This would provide a complete picture of its identity, purity, and physicochemical properties.
Beyond chromatography, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) would be used to confirm the presence of functional groups characteristic of the salt structure. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine its melting point and thermal stability. While these techniques are standard for chemical characterization, their specific application and the resulting data for this compound are not described in the available scientific literature.
Mechanistic Investigations of Isopropanolamine Myristate Functionality
Theoretical and Experimental Studies on Interfacial Activity and Surfactancy Properties
The performance of Isopropanolamine Myristate as a surface-active agent is defined by its ability to modify the properties of interfaces, such as the boundary between air and water or oil and water. This activity is a direct consequence of its amphiphilic nature. The molecule consists of a long, nonpolar hydrocarbon tail (the myristate group) which is hydrophobic (oil-soluble), and a polar, ionic head (the isopropanolamine group) which is hydrophilic (water-soluble).
When this compound is introduced into an aqueous solution, its amphiphilic molecules preferentially migrate to the surface. They align themselves with their hydrophilic heads oriented towards the water and their hydrophobic tails pointing away from it, towards the air. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.
As the concentration of the surfactant in the solution increases, the surface becomes saturated. Beyond a specific point, known as the Critical Micelle Concentration (CMC) , it becomes energetically more favorable for the molecules to form aggregates within the bulk of the solution rather than crowding the surface further. These spherical aggregates are called micelles . quora.comquora.com
This compound's role as an emulsifier is fundamental to its application in creating stable mixtures of oil and water. Emulsions are dispersions of one immiscible liquid in another, such as oil droplets in water (O/W) or water droplets in oil (W/O). ifst.org These systems are inherently unstable and will separate over time.
Surfactants like this compound stabilize emulsions by acting at the oil-water interface. The molecule orients itself at the surface of the oil droplets, with its hydrophobic tail penetrating the oil and its hydrophilic head facing the water. This creates a protective barrier around each droplet that lowers the interfacial tension between the oil and water. ifst.org This reduction in tension facilitates the breaking down of large droplets into smaller ones, while the interfacial film prevents the smaller droplets from coalescing, thus enhancing the stability of the emulsion. youtube.com
Research models for studying these mechanisms often involve creating emulsions under controlled conditions and characterizing their properties, such as droplet size distribution, stability over time, and rheological behavior. The effectiveness of an emulsifier is often quantified by its ability to produce fine, stable dispersions with a minimal amount of energy input.
Advanced Methodologies for Studying Cleansing Action Mechanisms
The cleansing action of surfactants like this compound is primarily due to the process of solubilization, which is facilitated by micelle formation. Advanced analytical techniques are employed to investigate these mechanisms at a molecular level.
The primary mechanism for cleansing involves the encapsulation of oily and greasy dirt, which is nonpolar, within the hydrophobic cores of micelles. When a soap solution is applied to a soiled surface, the hydrophobic tails of the surfactant molecules are attracted to the nonpolar oil particles, while the hydrophilic heads remain in the water. youtube.com The surfactant molecules surround the oil droplet, effectively lifting it from the surface and enclosing it in a micelle. oit.edu This process, known as solubilization, renders the oil dispersible in water, allowing it to be washed away. researchgate.net
Physicochemical models to study this phenomenon often involve quantifying the amount of a specific oil that can be solubilized by a surfactant solution at concentrations above its CMC. The solubilization capacity can be influenced by factors such as temperature, pH, and the presence of electrolytes. These studies help in understanding the efficiency of a surfactant in a given formulation.
| Surfactant Concentration (above CMC) | Oil Solubilization Capacity (g oil / L solution) | Relative Efficiency |
|---|---|---|
| 1.5 x CMC | 2.5 | Low |
| 3.0 x CMC | 5.2 | Medium |
| 6.0 x CMC | 10.8 | High |
This table provides a conceptual representation of how the capacity of a surfactant solution to solubilize oil typically increases with higher concentrations of the surfactant above its Critical Micelle Concentration (CMC).
A variety of sophisticated techniques are used to provide detailed insights into the structure, size, and dynamics of micelles and emulsions, as well as the molecular interactions at surfaces.
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to probe the molecular vibrations of surfactant molecules. By analyzing shifts in the absorption bands corresponding to the hydrophilic head and hydrophobic tail, researchers can gain information about molecular packing, hydrogen bonding, and interactions at the oil-water or solid-water interface. whiterose.ac.ukacs.org For example, changes in the C-H stretching vibrations of the myristate tail can indicate changes in its conformation when it moves from a bulk solution to an interface or into a micelle core. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atoms within the surfactant molecule, helping to determine the location of solubilized molecules within a micelle and to study the dynamics of surfactant exchange between micelles and the bulk solution. mst.eduacs.org
Imaging and Scattering Techniques:
Dynamic Light Scattering (DLS): DLS is a primary technique for determining the size of micelles and emulsion droplets, which are typically in the nanometer to micrometer range. researchgate.netencyclopedia.pub It measures the fluctuations in light scattered by the particles as they undergo Brownian motion in the solution. This data is then used to calculate their hydrodynamic diameter. muser-my.comwikipedia.org
Electron Microscopy (TEM and SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that provide direct visualization of emulsion droplets and other aggregated structures. aip.orgmdpi.comnih.gov These methods can reveal information about the morphology, size, and distribution of particles in a dispersion. taylorfrancis.com
Atomic Force Microscopy (AFM): AFM can be used to image surfactant structures adsorbed onto a solid surface at a high resolution, providing topographical information about how these molecules arrange themselves at interfaces. aip.orgtaylorfrancis.com
| Technique | Primary Information Obtained | Application in Surfactant Studies |
|---|---|---|
| FTIR Spectroscopy | Molecular vibrations, functional groups, bonding | Studying surfactant orientation and interaction at interfaces. durham.ac.uk |
| Dynamic Light Scattering (DLS) | Particle size and size distribution | Measuring the diameter of micelles and emulsion droplets. researchgate.net |
| Transmission Electron Microscopy (TEM) | High-resolution 2D images of internal structure | Directly visualizing the morphology of micelles and nanoemulsions. nih.gov |
| Atomic Force Microscopy (AFM) | Surface topography at the nanoscale | Imaging adsorbed surfactant layers on solid surfaces. aip.org |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of isopropanolamine myristate in laboratory settings?
- Answer : Response Surface Methodology (RSM) is a robust statistical tool for optimizing synthesis parameters. Key variables include molar ratios (alcohol-to-acid), enzyme concentration (e.g., immobilized lipases), reaction temperature (30–44°C), and time (12–20 hours). For example, cross-linker concentrations (0.1–0.5%) and temperature gradients (25–35°C) significantly impact esterification efficiency . Design experiments using ANOVA to analyze variance and generate predictive models for yield optimization.
Q. How can researchers ensure reproducibility in characterizing this compound’s physicochemical properties?
- Answer : Standardize protocols for purity assessment using HPLC or GC-MS, coupled with NMR for structural confirmation. For lipid solubility and emulsification properties, employ dynamic light scattering (DLS) and interfacial tension measurements. Ensure consistent substrate ratios (e.g., myristic acid-to-isopropanolamine) and reaction conditions (pH, solvent system) across replicates .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Answer : Use fume hoods to avoid inhalation exposure, which can cause respiratory irritation. Wear nitrile gloves and lab coats to prevent skin contact, as the compound may induce dermatitis. Store in airtight containers away from oxidizers. Decontaminate spills with inert absorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity (e.g., antimicrobial vs. cytotoxicity) be resolved in experimental design?
- Answer : Conduct dose-response assays across multiple cell lines (e.g., melanoma, keratinocytes) to establish therapeutic windows. Compare in vitro cytotoxicity (MTT assays) with antimicrobial efficacy (MIC/MBC testing). Control for variables like solvent carriers (DMSO vs. ethanol), which may influence bioavailability. Cross-validate findings using transcriptomic or metabolomic profiling to identify mechanistic pathways .
Q. What experimental strategies are effective for studying this compound’s role in modulating autophagic flux or apoptosis?
- Answer : Use fluorescent probes (e.g., LC3-GFP transfection) to track autophagosome formation in real time. Combine with flow cytometry (Annexin V/PI staining) to quantify apoptosis. Pharmacological inhibitors (e.g., chloroquine for autophagy blockade) can isolate compound-specific effects. Validate findings using CRISPR-Cas9 knockout models of autophagy-related genes (e.g., ATG5, PFKFB4) .
Q. How do structural analogs of this compound (e.g., stearate or caprylate derivatives) differ in emulsifying and therapeutic properties?
- Answer : Perform comparative studies using interfacial tension assays to evaluate emulsification efficiency. For therapeutic profiling, assess lipid solubility (logP values) and cellular uptake via radiolabeling or fluorescence tagging. Molecular dynamics simulations can predict binding affinities to target proteins (e.g., ABL1 kinase’s myristoyl pocket) .
Methodological Considerations
Table 1 : Key Parameters for Synthesis Optimization Using RSM
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Molar Ratio (Alcohol:Acid) | 0.5–1.5 | 1.2 | ↑ 25% Efficiency |
| Enzyme Concentration | 12–24% (w/w) | 18% | Maximizes Catalysis |
| Temperature | 30–44°C | 37°C | Balances Kinetics & Stability |
Table 2 : Safety and Handling Guidelines
| Hazard | Mitigation Strategy | Emergency Response |
|---|---|---|
| Skin Irritation | Nitrile gloves, lab coats | Rinse with water for 15 min |
| Inhalation Risk | Fume hoods, respirators | Move to fresh air, seek medical evaluation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
